Cas no 1935287-77-6 (2-But-2-ynoxypyridine-4-carboxylic acid)

2-But-2-ynoxypyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(But-2-ynyloxy)isonicotinic acid
- 2-But-2-ynoxypyridine-4-carboxylic acid
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- MDL: MFCD28976403
- インチ: 1S/C10H9NO3/c1-2-3-6-14-9-7-8(10(12)13)4-5-11-9/h4-5,7H,6H2,1H3,(H,12,13)
- InChIKey: BKEVMQWNZUBWPF-UHFFFAOYSA-N
- SMILES: O(CC#CC)C1C=C(C(=O)O)C=CN=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 263
- トポロジー分子極性表面積: 59.4
2-But-2-ynoxypyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 127957-1g |
2-(But-2-ynyloxy)isonicotinic acid, 97% |
1935287-77-6 | 97% | 1g |
$910.00 | 2023-09-09 |
2-But-2-ynoxypyridine-4-carboxylic acid 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
2-But-2-ynoxypyridine-4-carboxylic acidに関する追加情報
Introduction to 2-But-2-ynoxypyridine-4-carboxylic acid (CAS No. 1935287-77-6)
2-But-2-ynoxypyridine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1935287-77-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivative family, featuring a unique structure that combines a butynyl group with a pyridine ring, further functionalized by a carboxylic acid moiety at the 4-position. The presence of these distinct structural elements imparts unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemistry and drug development.
The molecular structure of 2-But-2-ynoxypyridine-4-carboxylic acid consists of a pyridine core substituted with a propargyl alcohol group (butynoxyl) and a carboxylic acid functional group at the 4-position. This configuration allows for diverse chemical transformations, including nucleophilic additions, condensations, and metal-catalyzed reactions, which are widely exploited in medicinal chemistry. The compound’s ability to participate in multiple types of reactions makes it a versatile building block for the synthesis of more complex molecules.
In recent years, 2-But-2-ynoxypyridine-4-carboxylic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its pyridine moiety is particularly relevant, as pyridine derivatives are prevalent in many bioactive compounds due to their ability to interact with biological targets such as enzymes and receptors. The carboxylic acid group provides an additional site for further functionalization, enabling the attachment of various pharmacophores or biomolecules.
One of the most promising applications of 2-But-2-ynoxypyridine-4-carboxylic acid lies in its potential as a precursor for small-molecule inhibitors targeting neurological disorders. Recent studies have demonstrated its utility in generating analogs that modulate neurotransmitter receptors, such as NMDA and GABA receptors, which are implicated in conditions like epilepsy and depression. The butynyl group’s reactivity allows for the introduction of polar or charged substituents that can enhance binding affinity and selectivity.
Furthermore, the compound has shown promise in the development of anti-inflammatory agents. Researchers have leveraged its structural features to design molecules that inhibit inflammatory pathways by interacting with key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The carboxylic acid functionality serves as a handle for derivatization into esters or amides, which can improve solubility and bioavailability—critical factors for drug efficacy.
The synthesis of 2-But-2-ynoxypyridine-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available pyridine derivatives. Key steps often include propargylation to introduce the butynyl group, followed by oxidation or functional group interconversion to achieve the desired carboxylic acid substitution. Advances in catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, have streamlined these processes, making large-scale production more feasible.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in identifying how 2-But-2-ynoxypyridine-4-carboxylic acid interacts with biological targets. These studies suggest that its scaffold can be engineered to fit specific binding pockets with high precision. By modifying substituents on the pyridine ring or introducing additional functional groups at strategic positions, researchers can fine-tune pharmacokinetic properties such as metabolic stability and cellular penetration.
The versatility of 2-But-2-ynoxypyridine-4-carboxylic acid extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For instance, its ability to undergo polymerization or copolymerization makes it a candidate for developing novel polymers with tailored properties. Additionally, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their interaction with biological pathways in plants and microbes.
Regulatory considerations play a crucial role in the commercialization of compounds like 2-but-butynoxypyridinecarboxylic acid (CAS No. 1935287–77–6). Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before any therapeutic agent can reach clinical trials. However, preliminary data suggest that this compound exhibits low toxicity profiles when tested in vitro and ex vivo, boding well for future development efforts.
The future directions for research on 2-but-butynoxypyridinecarboxylic acid include exploring its role in targeted drug delivery systems. By incorporating this scaffold into nanoparticles or prodrugs designed for controlled release, researchers aim to enhance therapeutic outcomes while minimizing side effects. Such innovations could revolutionize treatments for chronic diseases where sustained drug availability is critical.
In conclusion,butenopyrylidene carboxylate derivative (CAS No 1935287–77–6) represents an exciting opportunity for innovation across multiple scientific disciplines Its unique structural features offer endless possibilities for molecular design while its established synthetic pathways provide accessibility researchers worldwide As advancements continue this compound will undoubtedly play an integral role shaping next generation therapeutics
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